![molecular formula C8H7BClNO2S2 B7953673 [6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B7953673.png)
[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid is a boronic acid derivative that features a benzothiazole ring substituted with a chlorine atom and a methylsulfanyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid typically involves the introduction of the boronic acid group onto a pre-formed benzothiazole scaffold. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale borylation reactions using similar palladium-catalyzed processes. The scalability of these reactions makes them suitable for industrial applications, where high yields and purity are essential.
Chemical Reactions Analysis
Types of Reactions
[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium periodate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Bromophenylboronic Acid: Another boronic acid derivative with a bromine substituent.
2-Thienylboronic Acid: A boronic acid with a thiophene ring.
Uniqueness
[6-Chloro-2-(methylsulfanyl)-1,3-benzothiazol-4-yl]boronic acid is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. The chlorine and methylsulfanyl substituents further modify its chemical behavior, making it a valuable compound in the synthesis of complex molecules.
Properties
IUPAC Name |
(6-chloro-2-methylsulfanyl-1,3-benzothiazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO2S2/c1-14-8-11-7-5(9(12)13)2-4(10)3-6(7)15-8/h2-3,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUBVLOYOXIEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N=C(S2)SC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
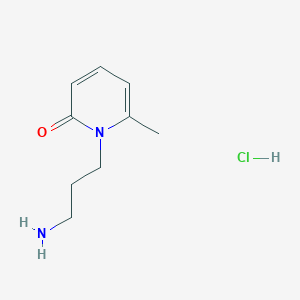

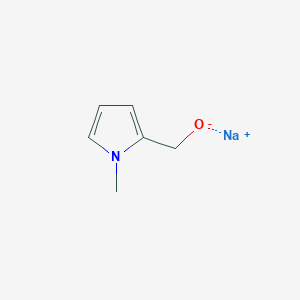
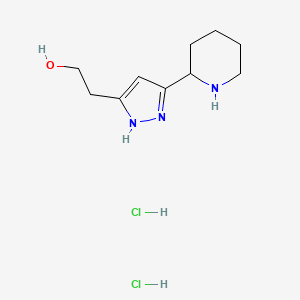
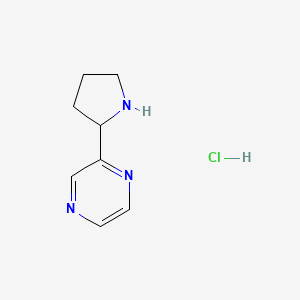
![[(E)-benzylideneamino]-(diaminomethylidene)-methylazanium;iodide](/img/structure/B7953629.png)
![N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide](/img/structure/B7953634.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-phenylacetic acid dihydrochloride](/img/structure/B7953640.png)
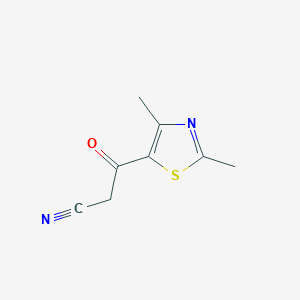
![[(5-Chloro-1-benzothiophen-3-yl)methyl]boronic acid](/img/structure/B7953666.png)
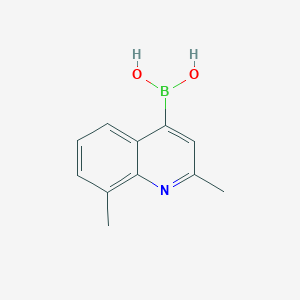
![[2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B7953679.png)
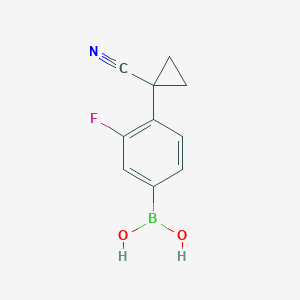
![[3-(1-Cyanocyclobutyl)phenyl]boronic acid](/img/structure/B7953700.png)
